Ir-Def1
Description
Ir-Def1 is a synthetically engineered organometallic iridium complex, notable for its unique coordination geometry and photophysical properties. Its molecular structure comprises an iridium(III) center ligated by two cyclometalating phenylpyridine derivatives and a bidentate acetylacetonate ancillary ligand . This configuration endows this compound with exceptional stability under thermal and photolytic stress, making it a candidate for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy. Synthesized via a two-step cyclometalation process, this compound exhibits a luminescent quantum yield of 0.62 in thin-film matrices, surpassing many first-generation iridium complexes .
Key physicochemical properties include a molecular weight of 450.3 g/mol, solubility in dichloromethane (12.5 mg/mL), and a decomposition temperature of 220°C. Its emission spectrum peaks at 520 nm (green), with a full-width half-maximum (FWHM) of 35 nm, indicating high color purity .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GGYYCPFFQDKCHRHCRSFGRKAGYCGGFLKKTCICV |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences:
- Ligand Effects: The quinoline moiety in Ir-CompA increases steric hindrance, reducing radiative decay rates (quantum yield = 0.48) compared to this compound .
- Solubility : Ir-CompA exhibits lower solubility in polar solvents (8.7 mg/mL in acetone vs. This compound’s 12.5 mg/mL) due to enhanced hydrophobicity .
- Thermal Stability: Decomposition temperature drops to 190°C, attributed to weaker Ir–N bonds in quinoline ligands .
Functional Analog: Ru-Def1
Ru-Def1, a ruthenium(II) polypyridyl complex, serves similar roles in light-emitting devices but diverges in metal center and ligand architecture.
Key Differences:
- Metal Center : Ruthenium’s lower spin-orbit coupling reduces intersystem crossing efficiency, yielding a broader emission spectrum (FWHM = 55 nm) .
- Efficacy : Ru-Def1’s quantum yield (0.35) is significantly lower than this compound’s 0.62, limiting its utility in high-resolution displays .
- Oxidative Stability : Ru-Def1 degrades at 210°C, outperforming Ir-CompA but underperforming relative to this compound .
Data Tables Summarizing Comparative Properties
Table 1: Physicochemical and Functional Properties
| Property | This compound | Ir-CompA | Ru-Def1 |
|---|---|---|---|
| Molecular Weight (g/mol) | 450.3 | 465.2 | 420.1 |
| Solubility (mg/mL) | 12.5 | 8.7 | 15.2 |
| Thermal Stability (°C) | 220 | 190 | 210 |
| Quantum Yield | 0.62 | 0.48 | 0.35 |
| Emission FWHM (nm) | 35 | 40 | 55 |
Table 2: Catalytic and Stability Metrics
| Metric | This compound | Ir-CompA | Ru-Def1 |
|---|---|---|---|
| Photodegradation Half-life (hr) | 120 | 85 | 95 |
| Catalytic Turnover (h⁻¹) | 1,200 | 900 | 750 |
| Oxidative Stability Index | 8.9 | 6.5 | 7.2 |
Research Findings and Implications
- Efficacy : this compound’s higher quantum yield and narrow emission profile make it superior to Ru-Def1 in OLED applications, though Ru-Def1’s solubility favors solution-processed devices .
- Stability : The phenylpyridine ligands in this compound enhance metal-ligand bond strength, explaining its 30% longer photodegradation half-life compared to Ir-CompA .
- Toxicity : Ru-Def1 exhibits lower cytotoxicity (IC₅₀ = 45 µM) than this compound (IC₅₀ = 28 µM), suggesting trade-offs between performance and biocompatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
